2-Methyl-4-morpholin-4-yl-benzaldehyde

ALDH3A1 Enzyme Inhibition Cancer Stem Cell

2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS 736991-00-7) is a distinct polysubstituted aromatic aldehyde combining a para-morpholine with an ortho-methyl group. This unique substitution pattern creates a distinct electrophilic environment making it irreplaceable by analogs like 4-morpholinobenzaldehyde. Its well-characterized IC₅₀ of 2.10 µM against ALDH3A1 makes it an ideal low-affinity control for enzymatic assays. The compound is stable at ambient temperature, reducing storage costs and simplifying logistics for automated synthesis platforms. Researchers use it to deliberately modulate lipophilicity (+~0.5 LogP vs. non-methylated analogs) while retaining the morpholine pharmacophore.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 736991-00-7
Cat. No. B1364233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-morpholin-4-yl-benzaldehyde
CAS736991-00-7
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCOCC2)C=O
InChIInChI=1S/C12H15NO2/c1-10-8-12(3-2-11(10)9-14)13-4-6-15-7-5-13/h2-3,8-9H,4-7H2,1H3
InChIKeyOROMOWYDPKSFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-morpholin-4-yl-benzaldehyde (CAS 736991-00-7) – Structural Identity and Procurement Baseline


2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde (CAS 736991‑00‑7, molecular formula C₁₂H₁₅NO₂, molecular weight 205.25 g/mol) is a polysubstituted aromatic aldehyde belonging to the morpholinobenzaldehyde family. Its structure combines a 2‑methyl‑substituted benzaldehyde core with a morpholin‑4‑yl group at the 4‑position, conferring a unique electronic and steric profile among benzaldehyde building blocks [REFS‑1]. It is commercially available from multiple specialty chemical suppliers at purities ≥95 % and is utilized as a synthetic intermediate in medicinal chemistry and as a ligand in enzyme‑inhibition studies [REFS‑2][REFS‑3].

Why 2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde Cannot Be Interchanged with Other Morpholinobenzaldehydes


Morpholinobenzaldehydes are not a uniform class; subtle changes in the position of the morpholine ring, the introduction of a methyl group, or the addition of a hydroxyl substituent profoundly alter electronic density, steric hindrance, and hydrogen‑bonding capacity. For 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde, the combination of an electron‑donating morpholine at the 4‑position and an ortho‑methyl group creates a distinctive electrophilic environment at the aldehyde carbon [REFS‑1]. Consequently, analogs such as 4‑morpholinobenzaldehyde (CAS 1204‑86‑0) or 2‑hydroxy‑4‑morpholin‑4‑yl‑benzaldehyde (CAS 70362‑07‑1) cannot be used interchangeably in reactions where regioselectivity, binding‑site sterics, or metabolic stability are critical. The following quantitative evidence underscores exactly where this compound diverges from its nearest comparators.

Quantitative Differentiation: 2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde vs. Closest Analogs


ALDH3A1 Inhibitory Potency: 2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde Exhibits 10‑Fold Weaker Inhibition than the Reference Inhibitor CB7

In a standardized ALDH3A1 enzymatic assay using benzaldehyde as the substrate, 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde displayed an IC₅₀ of 2.10 µM (2100 nM) [REFS‑1]. This value is approximately 10‑fold higher (i.e., weaker) than the IC₅₀ of the well‑characterized ALDH3A1 inhibitor CB7 (0.2 µM) measured under comparable conditions [REFS‑2]. The reduced potency is a direct consequence of the compound’s 2‑methyl substitution, which sterically disfavors optimal positioning within the ALDH3A1 aldehyde‑binding pocket. While this molecule is not a high‑affinity ALDH3A1 inhibitor, its defined, moderate activity provides a valuable negative control or scaffold‑hopping starting point in ALDH3A1‑focused drug discovery programs.

ALDH3A1 Enzyme Inhibition Cancer Stem Cell

Structural Differentiation: Unique Ortho‑Methyl / Para‑Morpholine Geometry Alters Electronic Properties and Reactivity

The simultaneous presence of an ortho‑methyl group and a para‑morpholine substituent creates a substitution pattern not found in the most common morpholinobenzaldehydes. 4‑Morpholinobenzaldehyde (CAS 1204‑86‑0) lacks the methyl group, while 2‑morpholinobenzaldehyde (CAS 58028‑76‑5) places the morpholine ortho to the aldehyde. The ortho‑methyl in 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde (i) twists the aldehyde group out of the aromatic plane due to steric clash, reducing conjugation and increasing electrophilicity at the carbonyl carbon, and (ii) sterically shields the aldehyde from nucleophilic attack on one face [REFS‑1]. These electronic and steric perturbations translate into distinct regioselectivity in condensation reactions and altered binding thermodynamics when the compound acts as a ligand [REFS‑2].

SAR Electron Density Steric Hindrance

Commercial Purity and Storage Specifications: Sigma‑Aldrich 98 % vs. AKSci 95 % Purity

Two major vendors offer the compound with distinct purity and storage profiles. Sigma‑Aldrich supplies 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde at a certified purity of 98 %, with ambient storage conditions recommended [REFS‑1]. In contrast, AKSci provides a 95 % purity grade and advises long‑term storage in a cool, dry place [REFS‑2]. The 98 % grade is better suited for applications requiring minimal impurities (e.g., high‑throughput screening or quantitative NMR studies), while the 95 % grade offers a cost‑effective alternative for preliminary synthetic explorations.

Purity Storage Stability Procurement

Molecular Weight and Physicochemical Properties: Differentiating from 4‑Morpholinobenzaldehyde

The molecular weight of 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde is 205.25 g/mol, which is 14 g/mol (a methylene unit) higher than that of 4‑morpholinobenzaldehyde (191.23 g/mol) [REFS‑1]. The additional methyl group also increases the calculated LogP by approximately 0.5 units, translating to enhanced lipophilicity and potentially improved passive membrane permeability or altered tissue distribution if the compound is used as a prodrug fragment or ligand [REFS‑2]. These differences, while modest, can be decisive in fine‑tuning the pharmacokinetic or solubility profile of a lead series.

Physicochemical Molecular Weight LogP

Vendor‑Reported Stability: Ambient Storage vs. Cold Storage Requirements

Sigma‑Aldrich specifies that 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde can be stored at ambient temperature, simplifying handling and reducing cold‑chain logistics costs [REFS‑1]. In contrast, the closely related analog 2‑hydroxy‑4‑morpholin‑4‑yl‑benzaldehyde (CAS 70362‑07‑1) is typically stored at +4 °C to prevent oxidation or decomposition [REFS‑2]. The ambient‑storage stability of the target compound is attributed to the absence of a phenolic –OH group, which minimizes autoxidation and condensation side reactions. This stability advantage directly lowers total procurement costs for laboratories without ready access to refrigerated storage.

Stability Storage Logistics

Cost Comparison: 2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde vs. 4‑Morpholinobenzaldehyde

At the time of analysis, the list price for 1 g of 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde from a major European distributor was approximately €326 [REFS‑1]. By comparison, 1 g of the unsubstituted 4‑morpholinobenzaldehyde (CAS 1204‑86‑0) from a leading global vendor was listed at approximately €45–€60 [REFS‑2]. The 5‑ to 7‑fold higher cost reflects the additional synthetic steps required to introduce the ortho‑methyl group. This cost premium is justifiable only when the specific substitution pattern is required to achieve a desired SAR outcome or reaction selectivity that cannot be obtained with the less expensive parent compound.

Cost Efficiency Procurement Building Block

Validated Application Scenarios for 2‑Methyl‑4‑morpholin‑4‑yl‑benzaldehyde


ALDH3A1 Inhibitor Screening – Low‑Potency Control or Scaffold‑Hopping Starting Point

The compound’s well‑characterized IC₅₀ of 2.10 µM against ALDH3A1 makes it an ideal low‑affinity control in enzymatic assays [REFS‑1]. It can be used to establish the lower limit of assay sensitivity or to differentiate specific from non‑specific binding in counter‑screens. Additionally, its moderate activity provides a starting scaffold for medicinal chemists aiming to improve potency through focused SAR campaigns, where the ortho‑methyl group can be exploited to modulate binding‑site sterics [REFS‑2].

Synthetic Intermediate for Ortho‑Methyl / Para‑Morpholine Functionalized Targets

The unique substitution pattern—an ortho‑methyl group coupled with a para‑morpholine—makes this aldehyde a valuable building block for constructing more complex molecules where steric shielding of the aldehyde or regioselective reactivity is required [REFS‑3]. It is particularly useful in the synthesis of heterocyclic compounds (e.g., benzimidazoles, tetrazolopyrimidines) where the morpholine moiety enhances solubility and the ortho‑methyl group directs subsequent functionalization [REFS‑4].

Physicochemical Property Tuning in Lead Optimization

Compared to 4‑morpholinobenzaldehyde, the 2‑methyl derivative offers a predictable +14 g/mol increase in molecular weight and a ~0.5‑unit increase in LogP [REFS‑5]. Medicinal chemists can use this compound to deliberately shift the lipophilicity and membrane permeability of a lead series while retaining the morpholine pharmacophore. This controlled modulation is essential when balancing potency against ADME properties.

Ambient‑Stable Reagent for High‑Throughput Synthesis

Unlike phenolic analogs that require refrigeration, 2‑methyl‑4‑morpholin‑4‑yl‑benzaldehyde is stable at ambient temperature [REFS‑6]. This property makes it suitable for automated synthesis platforms and long‑term reagent libraries, reducing the need for cold storage and minimizing the risk of freeze‑thaw degradation. Procurement for large‑scale parallel synthesis benefits from simplified logistics and lower storage overhead.

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